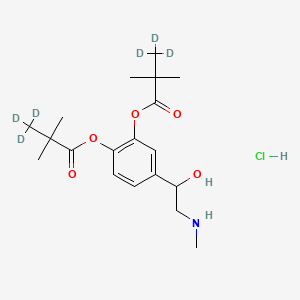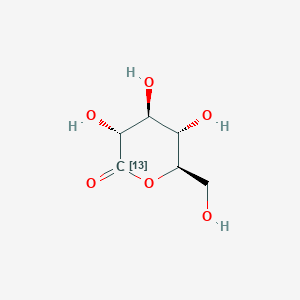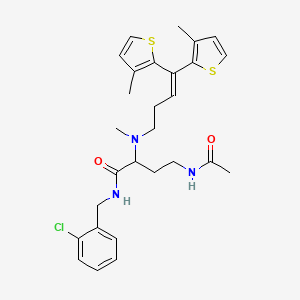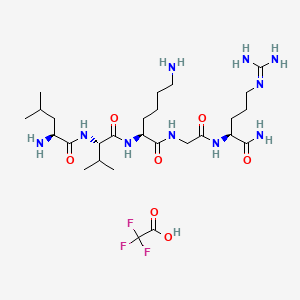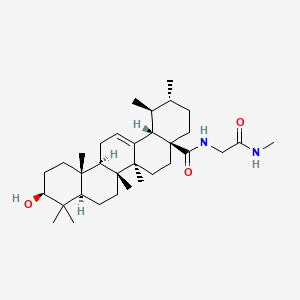
Senp1-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Senp1-IN-4 is a small molecule inhibitor specifically designed to target and inhibit the activity of sentrin-specific protease 1 (SENP1). SENP1 is a cysteine protease involved in the deSUMOylation process, which regulates various cellular processes, including gene expression, DNA repair, and cell cycle progression. SENP1 is highly expressed in several cancers and plays a crucial role in tumorigenesis, making it a promising target for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Formation of Core Structure: This step involves the construction of the core scaffold of the molecule through various organic reactions such as condensation, cyclization, or coupling reactions.
Functional Group Modifications: Introduction of functional groups that enhance the molecule’s binding affinity and specificity towards SENP1. This may include halogenation, alkylation, or acylation reactions.
Purification and Characterization: The final product is purified using techniques such as column chromatography, recrystallization, or HPLC.
Industrial Production Methods
Industrial production of Senp1-IN-4 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and yield, and implementing cost-effective purification methods. The use of automated synthesis and purification systems can enhance efficiency and reproducibility in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Senp1-IN-4 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity or stability.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the molecule’s electronic properties.
Substitution: Replacement of one functional group with another, which can affect the molecule’s binding affinity and specificity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Senp1-IN-4 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: this compound is used to study the role of SENP1 in cancer progression and to evaluate its potential as a therapeutic target. .
Drug Development: this compound serves as a lead compound for the development of new anticancer drugs.
Biological Studies: This compound is used to investigate the biological functions of SENP1 and its involvement in various cellular processes, such as gene expression, DNA repair, and cell cycle regulation.
Industrial Applications: In the pharmaceutical industry, this compound can be used as a tool compound for high-throughput screening assays to identify new SENP1 inhibitors.
Mecanismo De Acción
Senp1-IN-4 exerts its effects by binding to the active site of SENP1, thereby inhibiting its deSUMOylation activity. This inhibition prevents the removal of small ubiquitin-like modifier (SUMO) proteins from target proteins, leading to the accumulation of SUMOylated proteins. The accumulation of SUMOylated proteins can disrupt various cellular processes, including gene expression, DNA repair, and cell cycle progression. In cancer cells, this disruption can lead to reduced proliferation, increased apoptosis, and decreased tumor growth .
Comparación Con Compuestos Similares
Senp1-IN-4 can be compared with other SENP1 inhibitors and similar compounds targeting deSUMOylation processes:
GN6958: A potent SENP1 inhibitor with an IC50 of 29.6 μM.
Resveratrol: A natural compound that has shown potential as a SENP1 inhibitor in computational studies.
ZINC33916875: A compound identified from the ZINC database as a promising SENP1 inhibitory ligand.
Uniqueness of this compound
This compound is unique due to its high specificity and potency towards SENP1. Its well-defined mechanism of action and ability to effectively inhibit SENP1 activity make it a valuable tool for scientific research and drug development .
Propiedades
Fórmula molecular |
C33H54N2O3 |
|---|---|
Peso molecular |
526.8 g/mol |
Nombre IUPAC |
(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-N-[2-(methylamino)-2-oxoethyl]-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxamide |
InChI |
InChI=1S/C33H54N2O3/c1-20-11-16-33(28(38)35-19-26(37)34-8)18-17-31(6)22(27(33)21(20)2)9-10-24-30(5)14-13-25(36)29(3,4)23(30)12-15-32(24,31)7/h9,20-21,23-25,27,36H,10-19H2,1-8H3,(H,34,37)(H,35,38)/t20-,21+,23+,24-,25+,27+,30+,31-,32-,33+/m1/s1 |
Clave InChI |
WFGOCPHTDJDQJM-XHVSEXIISA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)NCC(=O)NC |
SMILES canónico |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)NCC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


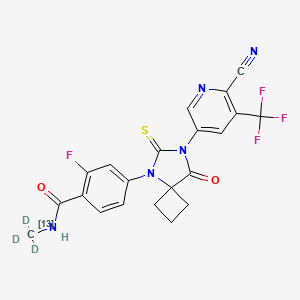
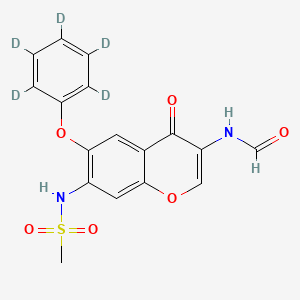
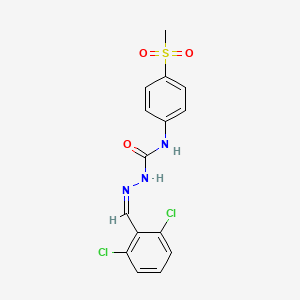
![6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12412595.png)
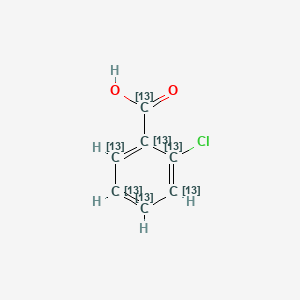
![(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B12412598.png)
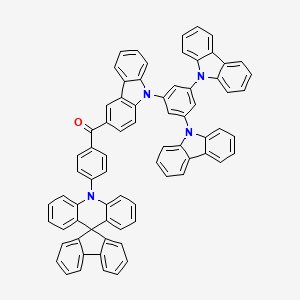
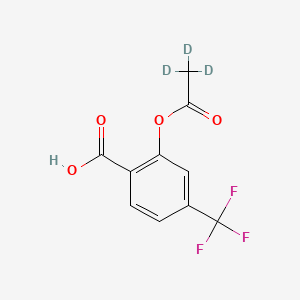
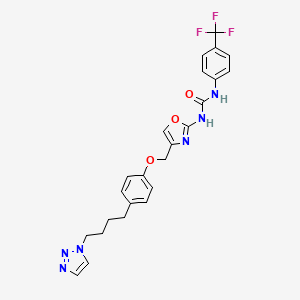
![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B12412625.png)
